

synthesis and characterization of 1-bromo-9H-carbazole

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Compound of Interest

Compound Name: 1-bromo-9H-carbazole

Cat. No.: B174545

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An In-depth Technical Guide to the Synthesis and Characterization of **1-bromo-9H-carbazole**

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the synthesis and characterization of **1-bromo-9H-carbazole**. The document outlines the challenges in regioselective synthesis, proposes a modern synthetic strategy, and details the analytical techniques used for its characterization, supported by data tables and experimental workflows.

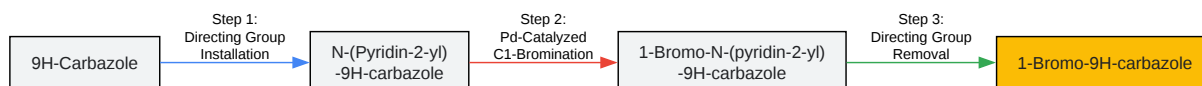
Synthesis of 1-bromo-9H-carbazole

The synthesis of substituted carbazoles presents a significant challenge in controlling regioselectivity. Direct electrophilic bromination of the 9H-carbazole core using reagents like N-bromosuccinimide (NBS) typically yields a mixture of products, with substitution favoring the electronically richer C3 and C6 positions. Achieving selective functionalization at the C1 position is challenging due to the inherent reactivity of the carbazole nucleus.^{[1][2]}

Modern synthetic approaches overcome this by employing directing groups, which temporarily coordinate to a metal catalyst and force the reaction to occur at a specific, sterically accessible adjacent C-H bond. While direct C1-bromination protocols are not widely published, a highly plausible and effective strategy can be adapted from established palladium-catalyzed C1-nitration methods that utilize a removable N-pyridyl directing group.^[1] This approach provides a robust platform for the selective functionalization of the carbazole C1-position.

Proposed Synthesis Pathway via Directed C-H Activation

The proposed synthesis is a multi-step process involving the installation of a directing group, palladium-catalyzed C1-bromination, and subsequent removal of the directing group.



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Caption: Proposed synthesis pathway for **1-bromo-9H-carbazole**.

Experimental Protocol: Directed Synthesis

This protocol is a representative procedure adapted from analogous C-H functionalization methodologies.[1] Optimization may be required.

Step 1: Synthesis of N-(Pyridin-2-yl)-9H-carbazole (Directing Group Installation)

- To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 9H-carbazole (1.0 equiv.), 2-bromopyridine (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).
- Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.
- Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-pyridyl protected carbazole.

Step 2: Palladium-Catalyzed C1-Bromination

- To a pressure tube, add N-(Pyridin-2-yl)-9H-carbazole (1.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), and a brominating source like N-Bromosuccinimide (NBS) (1.2 equiv.).
- Add a suitable solvent, such as 1,4-dioxane or tert-amyl alcohol.
- Seal the tube and heat to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- After cooling, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of celite to remove the palladium catalyst.
- Wash the filtrate with water, dry the organic layer, and concentrate in vacuo.
- Purify via column chromatography to isolate the 1-bromo-N-(pyridin-2-yl)-9H-carbazole.

Step 3: Removal of Pyridyl Directing Group

- Dissolve the product from Step 2 in dichloromethane.
- Add methyl trifluoromethanesulfonate (MeOTf) (1.5 equiv.) dropwise at 0 °C and allow the mixture to stir at room temperature for 2-4 hours to form the pyridinium salt.
- Remove the solvent under reduced pressure.
- Add a solution of sodium hydroxide in a methanol/water mixture and heat to reflux for 4-6 hours to hydrolyze the directing group.
- Cool the reaction, neutralize with dilute HCl, and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

- Purify the final product, **1-bromo-9H-carbazole**, by recrystallization or column chromatography.

Characterization of 1-bromo-9H-carbazole

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the physical properties and spectroscopic data for **1-bromo-9H-carbazole**, along with generalized protocols for obtaining this data.

Physical and Chemical Properties

The fundamental physical and chemical properties are summarized below. Note the discrepancy in reported melting points, which may be due to different crystallization solvents or measurement techniques.

Property	Value	Reference(s)
CAS Number	16807-11-7	[3]
Molecular Formula	C ₁₂ H ₈ BrN	[3]
Molecular Weight	246.11 g/mol	[3]
Appearance	Solid, white to yellow powder/crystals	
Melting Point	111-112 °C	
Boiling Point	409.2 ± 18.0 °C at 760 mmHg	
Purity	98% (Typical Commercial)	

Spectroscopic Data

Spectroscopic analysis provides structural confirmation of the target molecule.

¹H-NMR (Proton Nuclear Magnetic Resonance)

The following table contains predicted ¹H-NMR data. Experimental values may vary slightly.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment (Predicted)	Reference(s)
8.18	br s	1H	N-H	[4]
7.99	q, J = 8.0 Hz	2H	Aromatic C-H	[4]
7.53	d, J = 8.0 Hz	1H	Aromatic C-H	[4]
7.19 - 7.28	m	2H	Aromatic C-H	[4]
7.09	t, J = 8.0 Hz	1H	Aromatic C-H	[4]

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

Specific experimental ¹³C-NMR data for **1-bromo-9H-carbazole** is not readily available in the surveyed literature.[5] The table below provides expected chemical shift ranges for the carbon environments within the molecule.

Expected Chemical Shift (δ , ppm)	Carbon Type
138 - 142	Aromatic C-N
125 - 130	Aromatic C-H
120 - 125	Aromatic C-H
110 - 120	Aromatic C-H
110 - 115	Aromatic C-Br (ipso)

FT-IR (Fourier-Transform Infrared Spectroscopy)

Expected characteristic absorption peaks for the functional groups in **1-bromo-9H-carbazole** are listed below.

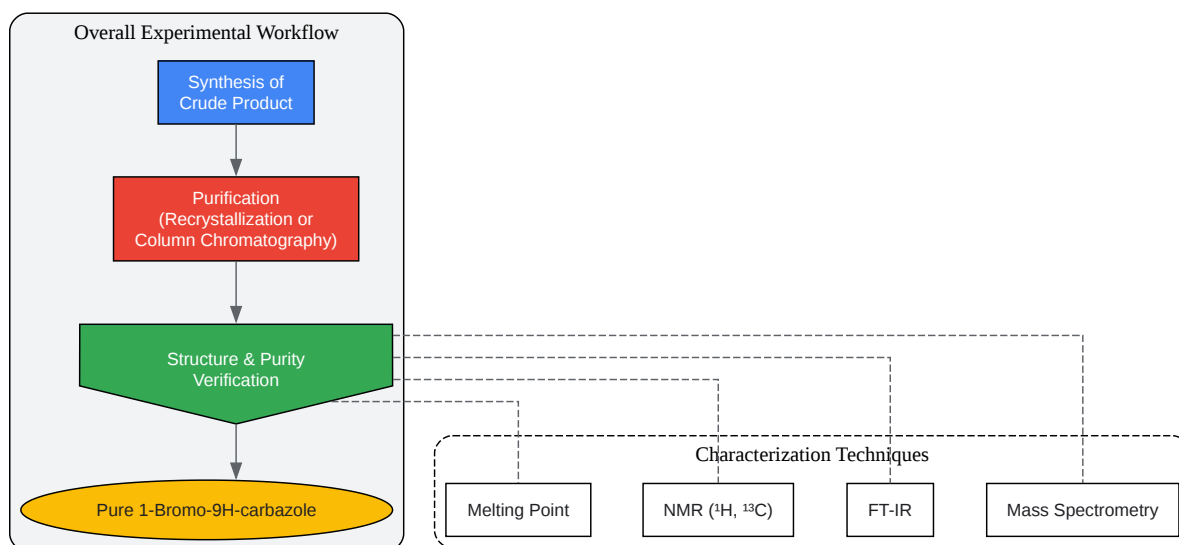
Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3400	Medium	N-H Stretch	Secondary Amine (NH)
3100 - 3000	Medium	C-H Stretch	Aromatic C-H
1600 - 1450	Medium-Strong	C=C Stretch	Aromatic Ring
1335 - 1250	Strong	C-N Stretch	Aromatic Amine
900 - 675	Strong	C-H Bend (out-of-plane)	Aromatic
600 - 500	Medium-Strong	C-Br Stretch	Aryl Halide

MS (Mass Spectrometry)

The mass spectrum is expected to show a distinct isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 natural abundance).

m/z Value	Expected Identity	Notes
245 / 247	[M] ⁺ (Molecular Ion)	Appears as a doublet of ~1:1 intensity, characteristic of bromine.
166	[M - Br] ⁺	Loss of a bromine radical from the molecular ion.
165	[M - HBr] ⁺	Loss of hydrogen bromide.
139	[M - Br - HCN] ⁺	Subsequent loss of HCN from the [M-Br] ⁺ fragment.

Characterization Workflow & Protocols



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Caption: General experimental workflow for synthesis and characterization.

General Protocol for Melting Point Determination:

- Place a small amount of the dry, purified solid into a capillary tube, sealed at one end.
- Tap the tube gently to pack the sample to a height of 2-3 mm.
- Place the capillary tube in a calibrated melting point apparatus.
- Heat the sample rapidly to about 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute.

- Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

General Protocol for NMR Spectroscopy:

- Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Acquire the ^1H spectrum, followed by the ^{13}C spectrum, on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
- Process the resulting Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks in the ^1H spectrum and reference the chemical shifts to the TMS signal (0.00 ppm).

General Protocol for FT-IR Spectroscopy:

- Ensure the sample is completely dry to avoid a broad O-H absorption from water.
- For a solid sample, either prepare a KBr (potassium bromide) pellet by grinding a small amount of sample with dry KBr and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.
- For ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
- Acquire a background spectrum of the empty sample compartment or clean ATR crystal.
- Acquire the sample spectrum over the typical range of $4000\text{--}400\text{ cm}^{-1}$.
- The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

General Protocol for Mass Spectrometry (Electron Ionization - EI):

- Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe for solids.
- Heat the probe to vaporize the sample into the ion source.
- Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to generate a radical cation (the molecular ion) and various fragment ions.
- Accelerate the positively charged ions through a magnetic field or a quadrupole mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
- Detect the ions and generate a mass spectrum, which plots relative abundance versus m/z .

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